molecular formula C10H6INO2 B8811704 1-Iodo-4-nitronaphthalene CAS No. 58258-66-5

1-Iodo-4-nitronaphthalene

Cat. No.: B8811704
CAS No.: 58258-66-5
M. Wt: 299.06 g/mol
InChI Key: HZUQHYNECCOGSL-UHFFFAOYSA-N
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Description

1-Iodo-4-nitronaphthalene (CAS: 58258-66-5; molecular formula: C₁₀H₆INO₂; molecular weight: 299.07 g/mol) is a halogenated nitroaromatic compound featuring an iodine substituent at the 1-position and a nitro group at the 4-position of the naphthalene ring . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where this compound acts as an intermediate. For example, it reacts with trimethylsilylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI to yield 1-nitro-4-(trimethylsilylethynyl)naphthalene with 96% efficiency . The compound’s iodine and nitro groups confer unique electronic and steric properties, making it valuable in organic synthesis, particularly for constructing complex aromatic systems .

Properties

CAS No.

58258-66-5

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

1-iodo-4-nitronaphthalene

InChI

InChI=1S/C10H6INO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H

InChI Key

HZUQHYNECCOGSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Effects

  • Electrophilic Substitution : The nitro group at C4 in 1-iodo-4-nitronaphthalene deactivates the ring, directing further substitutions to the iodine-bearing C1 position. In contrast, 1-methoxy-4-nitronaphthalene’s methoxy group at C1 activates the ring for electrophilic attack at C2 or C4 .
  • Cross-Coupling Reactivity: The iodine substituent in this compound facilitates Pd-catalyzed couplings (e.g., Sonogashira, Suzuki), whereas 1-nitronaphthalene lacks a halogen leaving group, limiting its utility in such reactions .
  • Thermal Stability : Nitro groups generally reduce thermal stability compared to halogens. For instance, 1-nitronaphthalene decomposes at lower temperatures (~200°C) than 1-iodonaphthalene (~300°C) .

Key Research Findings

Synthetic Efficiency: this compound achieves higher yields (96%) in Sonogashira couplings compared to brominated analogs (e.g., 1-bromo-4-nitronaphthalene, ~85% yield) due to iodine’s superior leaving-group ability .

Electronic Effects : Computational studies show that the nitro group in 1-nitronaphthalene reduces electron density at C4 by 40% compared to unsubstituted naphthalene, whereas the iodine in this compound induces a 25% decrease at C1 .

Toxicity Profile: Unlike 1-nitronaphthalene (classified as a possible human carcinogen), this compound exhibits lower acute toxicity, making it safer for laboratory use .

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